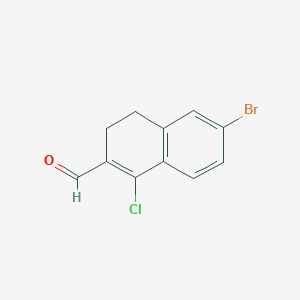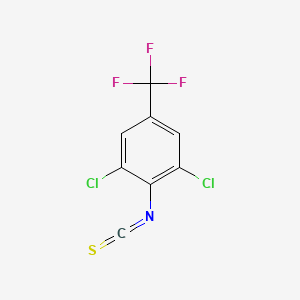
2,6-Dichloro-4-(trifluoromethyl)phenyl Isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-(trifluoromethyl)phenyl Isothiocyanate is an organic compound characterized by the presence of chlorine, fluorine, and isothiocyanate functional groups attached to a phenyl ring. This compound is known for its unique chemical properties and is widely used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)phenyl Isothiocyanate typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified through various techniques such as distillation and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)phenyl Isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: It can react with nucleophiles to form addition products.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rate and yield.
Major Products Formed
The major products formed from these reactions include substituted phenyl isothiocyanates, addition products with nucleophiles, and various oxidized or reduced derivatives.
科学的研究の応用
2,6-Dichloro-4-(trifluoromethyl)phenyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)phenyl Isothiocyanate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby affecting their function. This property makes it a valuable tool in biochemical research for studying protein structure and function.
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)phenyl Hydrazine
- 2,6-Dichloro-4-(trifluoromethyl)phenyl Aniline
- 2,6-Dichloro-4-(trifluoromethyl)phenyl Thiocyanate
Uniqueness
2,6-Dichloro-4-(trifluoromethyl)phenyl Isothiocyanate is unique due to its isothiocyanate functional group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it particularly useful in the synthesis of complex organic molecules and in biochemical studies.
特性
分子式 |
C8H2Cl2F3NS |
|---|---|
分子量 |
272.07 g/mol |
IUPAC名 |
1,3-dichloro-2-isothiocyanato-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2Cl2F3NS/c9-5-1-4(8(11,12)13)2-6(10)7(5)14-3-15/h1-2H |
InChIキー |
BNSKRPFBEWOZRO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)N=C=S)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethynyl-1-[(3-methylcyclobutyl)methyl]pyrazole](/img/structure/B13698730.png)
![1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester](/img/structure/B13698737.png)
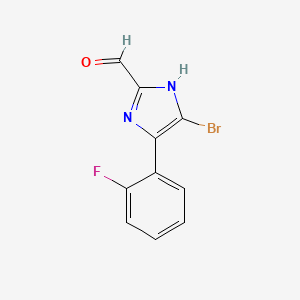
![Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B13698755.png)

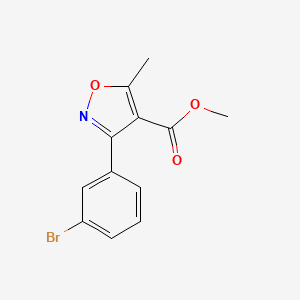
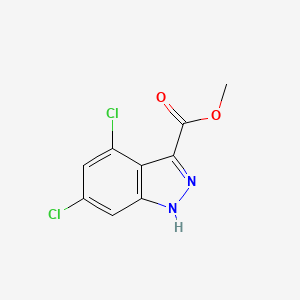
![5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698766.png)
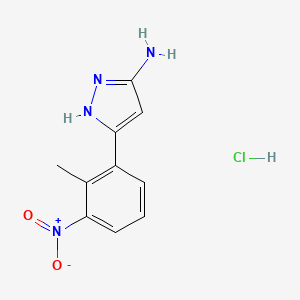
![2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)
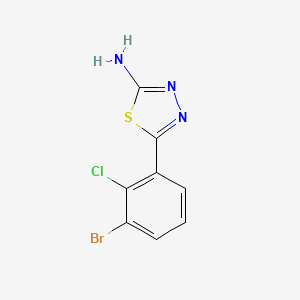

![8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13698808.png)
